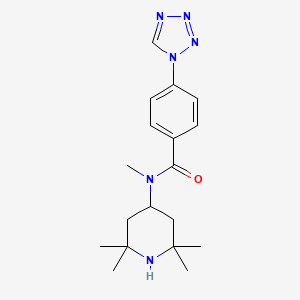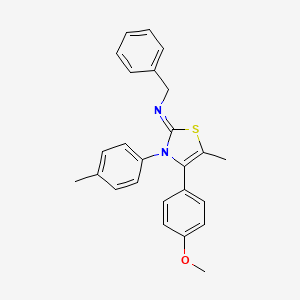![molecular formula C26H32N2O6 B11089128 6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid](/img/structure/B11089128.png)
6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid is a complex organic compound with a unique structure that includes a phthalimide group, a cyclohexenone ring, and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Phthalimide Group: This step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Attachment of the Butanoyl Group: The phthalimide is then reacted with butanoyl chloride in the presence of a base to form the butanoyl derivative.
Cyclohexenone Ring Formation: The butanoyl derivative is reacted with a cyclohexenone derivative under acidic or basic conditions to form the cyclohexenone ring.
Hexanoic Acid Chain Addition: Finally, the cyclohexenone derivative is reacted with hexanoic acid or its derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide and cyclohexenone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid involves its interaction with specific molecular targets. The phthalimide group is known to interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexenone ring may also interact with biological membranes, affecting their function. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-(4’-ethoxy-1,1’-biphenyl-4-yl)-4-oxobutanoic acid
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-methoxyphenyl 2-oxoacetate
Uniqueness
6-({2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}amino)hexanoic acid is unique due to its combination of a phthalimide group, a cyclohexenone ring, and a hexanoic acid chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C26H32N2O6 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
6-[[(2Z)-2-[4-(1,3-dioxoisoindol-2-yl)-1-hydroxybutylidene]-5,5-dimethyl-3-oxocyclohexylidene]amino]hexanoic acid |
InChI |
InChI=1S/C26H32N2O6/c1-26(2)15-19(27-13-7-3-4-12-22(31)32)23(21(30)16-26)20(29)11-8-14-28-24(33)17-9-5-6-10-18(17)25(28)34/h5-6,9-10,29H,3-4,7-8,11-16H2,1-2H3,(H,31,32)/b23-20-,27-19? |
InChIキー |
XVTGELKNFXXBCC-BJNJFPSXSA-N |
異性体SMILES |
CC1(CC(=NCCCCCC(=O)O)/C(=C(\CCCN2C(=O)C3=CC=CC=C3C2=O)/O)/C(=O)C1)C |
正規SMILES |
CC1(CC(=NCCCCCC(=O)O)C(=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(9H-carbazol-9-yl)ethyl][(dimethylamino)methyl]phosphinate](/img/structure/B11089052.png)


![3-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B11089080.png)

![(4Z)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-1-ethyl-6-(4-methoxyphenyl)-1,4-dihydropyridazin-3(2H)-one](/img/structure/B11089084.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl (2,4-dichlorophenoxy)acetate](/img/structure/B11089098.png)
![Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11089110.png)
![3a-[4-(acetyloxy)-2-hydroxy-3-methylphenyl]-5-methyl-2,3,3a,9a-tetrahydro-1H-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-6-yl acetate](/img/structure/B11089115.png)

![1'-[(2-Nitrophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11089133.png)
![5-ethyl-9,9-dimethyl-3,4,4a,5,9,10-hexahydro-1H-pyrido[1,2-a]quinoline-6,7(2H,8H)-dione](/img/structure/B11089147.png)
![N-(4-bromophenyl)-2-[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11089154.png)
